molecular formula C14H22O3 B1346952 Cyclohexanecarboxylic anhydride CAS No. 22651-87-2

Cyclohexanecarboxylic anhydride

Cat. No. B1346952
CAS RN: 22651-87-2
M. Wt: 238.32 g/mol
InChI Key: JOHUAELJNSBTGS-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic anhydride is a chemical compound with the molecular formula C14H22O3 . It is widely used as a monomer precursor in the manufacturing of plastics . It is also known to be an allergenic compound used in chemical industries .


Synthesis Analysis

Cyclohexanecarboxylic anhydride can be synthesized from carboxylic acid with thionyl chloride . The hydroxyl group of the carboxylic acid is converted to an acyl chlorosulfite moiety, which is a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .


Molecular Structure Analysis

The molecular weight of Cyclohexanecarboxylic anhydride is 238.32 g/mol . The InChI representation of the molecule is InChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h11-12H,1-10H2 . The Canonical SMILES representation is C1CCC(CC1)C(=O)OC(=O)C2CCCCC2 .


Chemical Reactions Analysis

Cyclohexanecarboxylic anhydride exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . It can also be used as a reference standard for the determination of the analyte in human plasma by gas chromatography-mass spectrometry (GC-MS) and in its adducts with nucleophilic amino acids by liquid chromatography-mass spectrometry (LC-MS) .


Physical And Chemical Properties Analysis

Cyclohexanecarboxylic anhydride has a molecular weight of 238.32 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 238.15689456 g/mol . The topological polar surface area is 43.4 Ų .

Scientific Research Applications

High-Yield Synthesis and Decomposition

Cyclohexanecarboxylic anhydride, combined with sulphonic acids, has been used in a high-yield synthesis process. The intramolecular thermal decomposition of these mixed anhydrides is notable, particularly when treated with nitrosylsulphuric acid in sulphuric acid. This process is believed to proceed via pentamethyleneketen, an intermediate in the SNIA Viscosa process for preparing caprolactam (Tempesti et al., 1974).

Lipase-Catalyzed Esterification

Cyclohexanecarboxylic anhydrides have been utilized in enzymatic reactions, such as the lipase-catalyzed enantioselective esterification. They act as highly reactive acyl donors in such processes, contributing to efficient kinetic resolution in organic solvents (Xu et al., 1995).

Synthesis of Environmentally Friendly Plasticizers

Research has explored the synthesis of cyclohexane dicarboxylic acid esters, such as di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate, from cyclohexanecarboxylic anhydrides. These compounds serve as non-toxic, environmentally friendly plasticizers with similar performance to phthalates (Ou et al., 2014).

Nickel Complex Formation

Cyclohexanecarboxylic anhydrides react with nickel(0) centres to form nickel complexes, showcasing their reactivity in organometallic chemistry. This property is leveraged in the synthesis of compounds useful in steroid chemistry and vitamin D3 metabolite analogues (Fischer et al., 1993).

Precursor for Cyclohexyloxocarbenium Ions

Cyclohexanecarboxylic anhydride, when combined with sulphur trioxide in liquid sulphur dioxide, leads to the formation of dicyclohexanecarbonyl sulphate, a precursor to cyclohexyloxocarbenium ions. These ions are stable only in specific solution conditions and at low temperatures (Montoneri et al., 1977).

Enantioselective Desymmetrization

Cyclohexanecarboxylic anhydrides are employed inthe enantioselective desymmetrization of cyclic meso-anhydrides, using cyclohexane-based organocatalysts. These processes yield products with high enantioselectivity and quantitative yields, demonstrating the versatility of cyclohexanecarboxylic anhydrides in asymmetric synthesis (Schmitt et al., 2010).

Microreactor System for Caprolactam Synthesis

Cyclohexanecarboxylic anhydrides are integral in the synthesis of caprolactam using a microreactor system. This method shows improved selectivity and efficiency compared to traditional batch processes, highlighting the potential of microreactor technologies in chemical synthesis (Wang et al., 2015).

Mechanism of Action

Target of Action

Cyclohexanecarboxylic anhydride primarily targets carboxylic acids, participating in nucleophilic acyl substitution reactions . The compound’s role is to facilitate the conversion of carboxylic acids into other derivatives such as acid chlorides, esters, and amides .

Mode of Action

The mode of action of Cyclohexanecarboxylic anhydride involves the interaction with its targets through nucleophilic acyl substitution reactions . This process is facilitated by the addition of a strong acid which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic . This circumvents the poor leaving group ability of -OH in carboxylic acids, allowing the substitution reaction to occur .

Biochemical Pathways

Cyclohexanecarboxylic anhydride affects the biochemical pathways involving carboxylic acids and their derivatives . The compound facilitates the conversion of carboxylic acids into other derivatives, impacting the downstream effects of these biochemical pathways .

Result of Action

The result of Cyclohexanecarboxylic anhydride’s action is the successful conversion of carboxylic acids into other derivatives such as acid chlorides, esters, and amides . This conversion is facilitated by the compound’s interaction with its targets through nucleophilic acyl substitution reactions .

Action Environment

The action, efficacy, and stability of Cyclohexanecarboxylic anhydride can be influenced by various environmental factors. For instance, the presence of a strong acid is necessary for the compound to facilitate the conversion of carboxylic acids into other derivatives . Additionally, the compound’s action can be affected by factors such as temperature, pH, and the presence of other chemical agents.

Safety and Hazards

Cyclohexanecarboxylic anhydride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical .

properties

IUPAC Name

cyclohexanecarbonyl cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHUAELJNSBTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177194
Record name Cyclohexanecarboxylic anhydride
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Molecular Weight

238.32 g/mol
Source PubChem
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Product Name

Cyclohexanecarboxylic anhydride

CAS RN

22651-87-2
Record name Cyclohexanecarboxylic anhydride
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Record name Cyclohexanecarboxylic anhydride
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Record name Cyclohexanecarboxylic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when cyclohexanecarboxylic anhydride interacts with sulfur trioxide?

A1: According to the research, when cyclohexanecarboxylic anhydride is combined in a 1:1 molar ratio with sulfur trioxide (SO₃) dissolved in liquid sulfur dioxide, the predominant product formed is dicyclohexanecarbonylsulphate (1). [] This suggests that under these specific conditions, cyclohexanecarboxylic anhydride reacts with sulfur trioxide to form a stable adduct.

Q2: Are dicyclohexanecarbonylsulphate and cyclohexyloxocarbenium ions stable compounds?

A3: The research states that both dicyclohexanecarbonylsulphate (1) and cyclohexyloxocarbenium ions (C6H11CO+) exhibit limited stability and are only found in solution and at low temperatures. [] This suggests that these compounds are likely to decompose or react further at higher temperatures or in different solvent systems.

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